
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C12H16Cl3NO It is known for its unique structure, which includes a phenol group substituted with two chlorine atoms and a piperidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidinylmethyl group can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: Lacks the piperidinylmethyl group but shares the dichlorophenol structure.
6-(1-Piperidinylmethyl)phenol: Similar structure but without the chlorine atoms.
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A related compound with a pyridine ring instead of a phenol ring.
Uniqueness
2,4-Dichloro-6-(1-piperidinylmethyl)phenol hydrochloride is unique due to the combination of the dichlorophenol and piperidinylmethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
52481-47-7 |
|---|---|
分子式 |
C12H16Cl3NO |
分子量 |
296.6 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(piperidin-1-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-6-9(12(16)11(14)7-10)8-15-4-2-1-3-5-15;/h6-7,16H,1-5,8H2;1H |
InChI 键 |
LJOGQDIRKVWBRY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
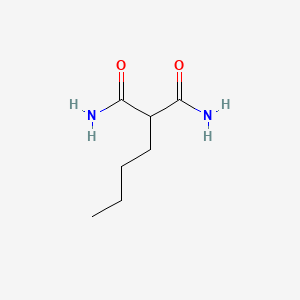
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11997640.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)
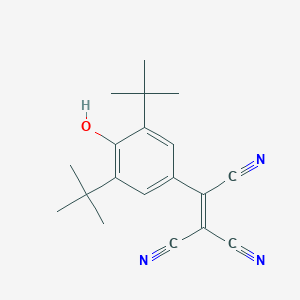
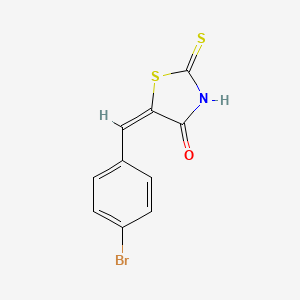
![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)
![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
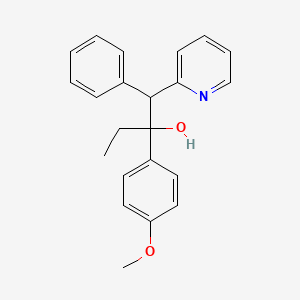

![N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11997681.png)

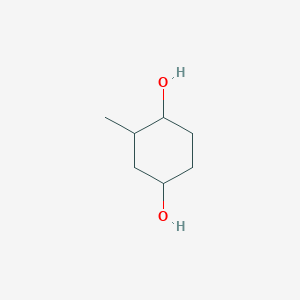
![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)
